22-52-Adrenomedullin (human)

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

肾上腺髓质素 (22-52) (人) 是一种从较大的肽激素肾上腺髓质素中衍生的肽片段。 肾上腺髓质素是一种血管舒张肽激素,最初于 1993 年从嗜铬细胞瘤(肾上腺髓质肿瘤)中分离出来 。 肾上腺髓质素 (22-52) 片段主要用作拮抗剂,用于研究肾上腺髓质素信号传导的功能和机制 .

作用机制

肾上腺髓质素 (22-52) (人) 通过与肾上腺髓质素受体结合而发挥作用,特别是与降钙素受体样受体 (CALCRL) 结合,并与受体活性调节蛋白 (RAMP2 或 RAMP3) 结合 。 通过充当拮抗剂,它抑制肾上腺髓质素的血管舒张和其他生理效应,使研究人员能够研究肾上腺髓质素信号传导中涉及的特定途径和分子靶点 .

类似化合物:

肾上腺髓质素 (1-52): 具有血管舒张特性的全长肽.

降钙素基因相关肽 (CGRP): 具有类似血管舒张作用的肽.

胰淀素: 与肾上腺髓质素具有结构相似性的肽,参与葡萄糖代谢.

独特性: 肾上腺髓质素 (22-52) (人) 在充当肾上腺髓质素受体的特异性拮抗剂的能力方面是独一无二的,使其成为研究肾上腺髓质素的生理和病理作用的宝贵工具 .

生化分析

Biochemical Properties

22-52-Adrenomedullin (human) plays a crucial role in biochemical reactions by acting as an antagonist to adrenomedullin receptors. This compound interacts with various enzymes, proteins, and other biomolecules to modulate their activity. For instance, it binds to adrenomedullin receptors, inhibiting the production of cyclic adenosine monophosphate (cAMP) elicited by adrenomedullin . Additionally, 22-52-Adrenomedullin (human) is used to differentiate adrenomedullin binding sites in various cells and tissues . This interaction helps researchers understand the specific binding sites and functions of adrenomedullin in different biological contexts.

Cellular Effects

22-52-Adrenomedullin (human) exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, 22-52-Adrenomedullin (human) has been shown to inhibit mitochondrial respiratory capacity in human adipocytes by suppressing the expression of mitochondrial DNA-encoded subunits of the electron transport chain . This inhibition leads to impaired mitochondrial function and increased generation of reactive oxygen species, which can affect cellular metabolism and energy homeostasis .

Molecular Mechanism

The molecular mechanism of 22-52-Adrenomedullin (human) involves its binding interactions with adrenomedullin receptors. By acting as an antagonist, it inhibits the production of cAMP, a key signaling molecule involved in various cellular processes . This inhibition disrupts the downstream signaling pathways activated by adrenomedullin, leading to changes in gene expression and cellular function. Additionally, 22-52-Adrenomedullin (human) can differentiate adrenomedullin binding sites, providing insights into the specific interactions and functions of adrenomedullin in different tissues .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 22-52-Adrenomedullin (human) can change over time. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For example, the immunoreactivity of adrenomedullin in plasma decreases significantly over multiple freeze-thaw cycles, which can affect the accuracy and reproducibility of experimental results . Understanding these temporal effects is crucial for designing experiments and interpreting data accurately.

Dosage Effects in Animal Models

The effects of 22-52-Adrenomedullin (human) vary with different dosages in animal models. Studies have demonstrated that increasing doses of adrenomedullin can inhibit the expression of mitochondrial DNA-encoded subunits of the electron transport chain in human adipocytes . This dose-dependent inhibition leads to impaired mitochondrial respiratory capacity and increased generation of reactive oxygen species . Additionally, high doses of adrenomedullin can induce hyperglycemia in animal models, which can be reversed by an adrenomedullin neutralizing antibody .

Metabolic Pathways

22-52-Adrenomedullin (human) is involved in various metabolic pathways, including those related to mitochondrial function and energy homeostasis. It interacts with enzymes and cofactors involved in the electron transport chain, leading to changes in metabolic flux and metabolite levels . By inhibiting the expression of mitochondrial DNA-encoded subunits, 22-52-Adrenomedullin (human) disrupts the normal function of the electron transport chain, resulting in altered energy production and increased oxidative stress .

Transport and Distribution

The transport and distribution of 22-52-Adrenomedullin (human) within cells and tissues are influenced by its interactions with specific transporters and binding proteins. For example, adrenomedullin is known to interact with cytoskeletal proteins that interfere with microtubule dynamics, affecting its localization and accumulation within cells . These interactions play a crucial role in determining the cellular distribution and function of 22-52-Adrenomedullin (human).

Subcellular Localization

22-52-Adrenomedullin (human) exhibits specific subcellular localization patterns that influence its activity and function. It is used to differentiate adrenomedullin binding sites in various cells and tissues, providing insights into its subcellular distribution . Additionally, the targeting signals and post-translational modifications of adrenomedullin can direct it to specific compartments or organelles, affecting its interactions with other biomolecules and its overall function .

准备方法

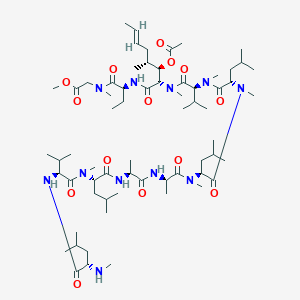

合成路线和反应条件: 肾上腺髓质素 (22-52) (人) 是使用固相肽合成 (SPPS) 合成的。该方法涉及将氨基酸依次添加到固定在固体树脂上的不断增长的肽链上。 合成通常使用 Fmoc (9-芴甲氧羰基) 化学,在偶联反应期间保护氨基酸的氨基 .

工业生产方法: 肾上腺髓质素 (22-52) (人) 的工业生产遵循与实验室规模合成相同的原理,但规模更大。自动肽合成仪用于提高效率和产量。 最终产品使用高效液相色谱 (HPLC) 纯化,以确保高纯度 (≥97%) .

化学反应分析

反应类型: 肾上腺髓质素 (22-52) (人) 主要经历肽键形成和裂解反应。由于其肽的性质,它通常不参与氧化、还原或取代反应。

常见试剂和条件:

偶联试剂: HBTU (O-苯并三唑-N,N,N',N'-四甲基-脲-六氟磷酸盐)、HATU (O-(7-氮杂苯并三唑-1-基)-N,N,N',N'-四甲基脲-六氟磷酸盐) 和 DIC (N,N'-二异丙基碳二亚胺) 通常用于肽合成。

裂解试剂: TFA (三氟乙酸) 用于将肽从树脂上裂解并去除保护基.

主要产物: 合成的主要产物是肾上腺髓质素 (22-52) (人) 肽片段。如果合成和纯化正确进行,通常不会形成任何明显的副产物。

科学研究应用

肾上腺髓质素 (22-52) (人) 广泛用于科学研究,以研究肾上腺髓质素信号传导的功能和机制。 它充当肾上腺髓质素受体的拮抗剂,使研究人员能够区分各种细胞和组织中的肾上腺髓质素结合位点 。该肽片段用于:

心血管研究: 研究肾上腺髓质素在血管舒张和血压调节中的作用.

神经退行性疾病: 研究肾上腺髓质素在神经保护机制中的作用及其潜在的治疗应用.

癌症研究: 探索肾上腺髓质素在肿瘤生长和血管生成中的作用.

相似化合物的比较

Adrenomedullin (1-52): The full-length peptide with vasodilatory properties.

Calcitonin Gene-Related Peptide (CGRP): A peptide with similar vasodilatory effects.

Amylin: A peptide with structural similarity to adrenomedullin and involved in glucose metabolism.

Uniqueness: Adrenomedullin (22-52) (human) is unique in its ability to act as a specific antagonist to adrenomedullin receptors, making it a valuable tool for studying the physiological and pathological roles of adrenomedullin .

属性

IUPAC Name |

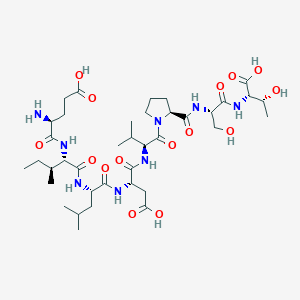

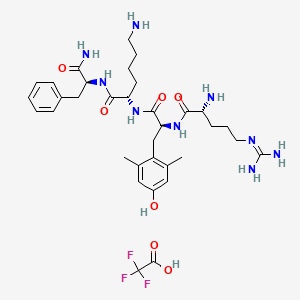

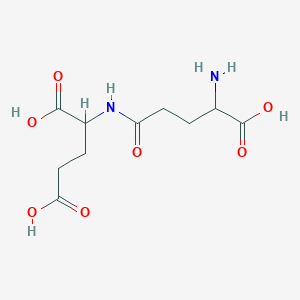

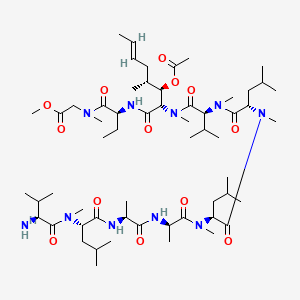

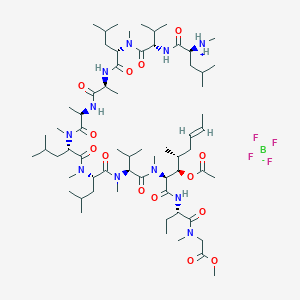

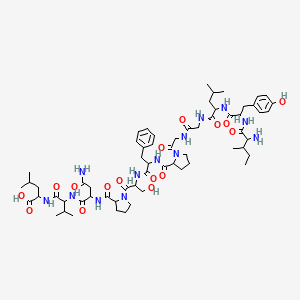

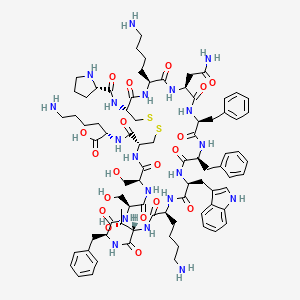

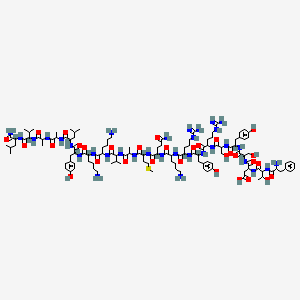

4-[[1-[[1-[[1-[[1-[[1-[[1-[[6-amino-1-[[5-amino-1-[[1-[[1-[[1-[[6-amino-1-[[6-amino-1-[[1-[[1-[[1-[[1-[[1-[(1-amino-4-methyl-1-oxopentan-2-yl)amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-[[2-[(2-amino-3-phenylpropanoyl)amino]-3-hydroxybutanoyl]amino]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C121H193N33O31S/c1-62(2)53-85(98(127)164)144-118(184)96(65(7)8)153-100(166)67(10)134-99(165)66(9)136-110(176)86(54-63(3)4)145-112(178)88(57-72-34-40-75(159)41-35-72)147-107(173)79(28-18-21-48-123)138-105(171)80(29-19-22-49-124)143-117(183)95(64(5)6)152-101(167)68(11)135-103(169)84(46-52-186-13)142-109(175)83(44-45-93(126)161)141-104(170)78(27-17-20-47-122)137-106(172)81(30-23-50-132-120(128)129)139-111(177)87(56-71-32-38-74(158)39-33-71)146-108(174)82(31-24-51-133-121(130)131)140-115(181)91(60-155)150-113(179)89(58-73-36-42-76(160)43-37-73)148-116(182)92(61-156)151-114(180)90(59-94(162)163)149-119(185)97(69(12)157)154-102(168)77(125)55-70-25-15-14-16-26-70/h14-16,25-26,32-43,62-69,77-92,95-97,155-160H,17-24,27-31,44-61,122-125H2,1-13H3,(H2,126,161)(H2,127,164)(H,134,165)(H,135,169)(H,136,176)(H,137,172)(H,138,171)(H,139,177)(H,140,181)(H,141,170)(H,142,175)(H,143,183)(H,144,184)(H,145,178)(H,146,174)(H,147,173)(H,148,182)(H,149,185)(H,150,179)(H,151,180)(H,152,167)(H,153,166)(H,154,168)(H,162,163)(H4,128,129,132)(H4,130,131,133) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMCDBQGTKNYEHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)N)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CC(C)C)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(C(C)O)NC(=O)C(CC4=CC=CC=C4)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C121H193N33O31S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2638.1 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。